2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves a multi-step process:
Preparation of 2-aminobenzylthio derivatives: : Starting with benzylamine and thiophenol, the formation of a benzylthio derivative is achieved through a condensation reaction.
Formation of pyrimidoquinoline core: : This step involves the reaction of the benzylthio derivative with a ketoester, followed by cyclization under acidic conditions to form the pyrimidoquinoline core.
Functionalization of the phenyl ring: : The hydroxyl group is introduced through a Friedel-Crafts acylation, followed by reduction to yield the hydroxyphenyl moiety.
Industrial Production Methods
Industrial production might optimize these routes through the use of continuous flow chemistry, catalytic processes, and solvent recovery systems to enhance yield, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.
Reduction: : Reduced to form corresponding amines or alcohols.
Substitution: : Substitution reactions occur primarily at the benzylthio and phenyl hydroxyl positions.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation.
Reducing agents: : Such as lithium aluminum hydride for reduction.
Catalysts: : Acid or base catalysts for facilitating substitution reactions.
Major Products
Major products depend on the type of reaction:
Oxidation: : Yields sulfoxides and sulfones.
Reduction: : Produces amines or alcohols.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Used in the synthesis of complex molecular architectures due to its versatile reactivity.
Biology
Studied for its potential as an enzyme inhibitor, influencing biological pathways and disease mechanisms.
Medicine
Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its structure allows it to fit into the active sites of enzymes, inhibiting their function, or binding to receptors, modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives
Pyrimidine analogs
Benzothiazole compounds
Uniqueness
What sets 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart is its unique combination of a pyrimidoquinoline core with benzylthio and hydroxyphenyl functionalities, providing a distinct reactivity profile and biological activity.
And there you have it—a comprehensive dive into this compound. A mouthful, but quite the fascinating compound!
Properties
CAS No. |
537044-59-0 |
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Molecular Formula |
C26H25N3O3S |
Molecular Weight |
459.56 |
IUPAC Name |
2-benzylsulfanyl-5-(3-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H25N3O3S/c1-26(2)12-18-21(19(31)13-26)20(16-9-6-10-17(30)11-16)22-23(27-18)28-25(29-24(22)32)33-14-15-7-4-3-5-8-15/h3-11,20,30H,12-14H2,1-2H3,(H2,27,28,29,32) |
InChI Key |
DDTSFVMDIJSLCR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC(=CC=C5)O)C(=O)C1)C |
solubility |
not available |
Origin of Product |
United States |
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